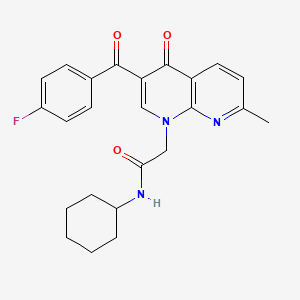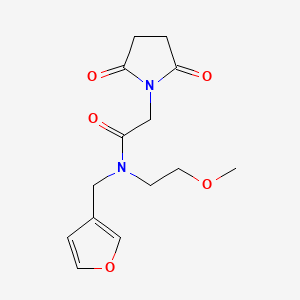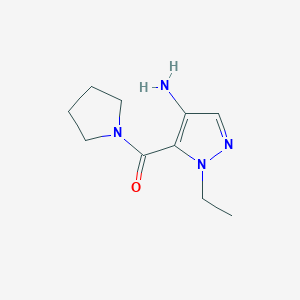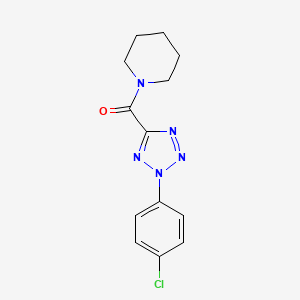
2-Chloro-N-(2-cyclopentylsulfonylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-N-(2-cyclopentylsulfonylphenyl)acetamide, also known as CP-690,550, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of Janus kinase inhibitors, which are a group of drugs that target the Janus kinase (JAK) family of enzymes. JAK enzymes play a crucial role in the signaling pathways involved in inflammation and immune responses, and their inhibition has been shown to have therapeutic benefits in various disease conditions.
Mecanismo De Acción
2-Chloro-N-(2-cyclopentylsulfonylphenyl)acetamide works by inhibiting the activity of JAK enzymes, which are involved in the signaling pathways that contribute to inflammation and immune responses. JAK enzymes play a crucial role in the activation of various cytokines, which are proteins that regulate inflammation and immune responses. By inhibiting JAK enzymes, 2-Chloro-N-(2-cyclopentylsulfonylphenyl)acetamide can help reduce the production of cytokines and other inflammatory mediators, thereby reducing inflammation and improving symptoms in disease conditions.
Biochemical and Physiological Effects
2-Chloro-N-(2-cyclopentylsulfonylphenyl)acetamide has been shown to have a wide range of biochemical and physiological effects, including the inhibition of cytokine production, the reduction of inflammation, and the improvement of symptoms in disease conditions. The compound has also been shown to have immunosuppressive effects, which can help reduce the activity of the immune system and prevent autoimmune responses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Chloro-N-(2-cyclopentylsulfonylphenyl)acetamide has several advantages for use in lab experiments, including its high specificity for JAK enzymes and its ability to inhibit multiple JAK isoforms. However, the compound also has some limitations, including its potential for off-target effects and its relatively short half-life in vivo.
Direcciones Futuras
There are several future directions for research on 2-Chloro-N-(2-cyclopentylsulfonylphenyl)acetamide, including the development of new formulations and delivery methods, the investigation of its potential for use in combination therapies, and the exploration of its potential for use in other disease conditions. Additionally, further research is needed to better understand the mechanisms of action and potential side effects of this compound.
Métodos De Síntesis
The synthesis of 2-Chloro-N-(2-cyclopentylsulfonylphenyl)acetamide involves several steps, starting from the reaction of 2-chloro-N-(2-hydroxyphenyl)acetamide with cyclopentylsulfonyl chloride to form the intermediate 2-chloro-N-(2-hydroxyphenyl)cyclopentylsulfonamide. This intermediate is then treated with acetic anhydride and pyridine to form the final product, 2-Chloro-N-(2-cyclopentylsulfonylphenyl)acetamide.
Aplicaciones Científicas De Investigación
2-Chloro-N-(2-cyclopentylsulfonylphenyl)acetamide has been extensively studied for its potential therapeutic applications in various disease conditions, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. The compound has been shown to inhibit the activity of JAK enzymes, which are involved in the signaling pathways that contribute to inflammation and immune responses. By inhibiting JAK enzymes, 2-Chloro-N-(2-cyclopentylsulfonylphenyl)acetamide can help reduce inflammation and improve symptoms in these disease conditions.
Propiedades
IUPAC Name |
2-chloro-N-(2-cyclopentylsulfonylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO3S/c14-9-13(16)15-11-7-3-4-8-12(11)19(17,18)10-5-1-2-6-10/h3-4,7-8,10H,1-2,5-6,9H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNBWVYCYHDVYNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)S(=O)(=O)C2=CC=CC=C2NC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-(2-cyclopentylsulfonylphenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-(4-bromophenyl)-3-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B3010405.png)
![N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]naphthalene-2-sulfonamide](/img/structure/B3010408.png)
![N-(4-acetylphenyl)-2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B3010409.png)

![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,5-dimethoxybenzenesulfonamide](/img/structure/B3010415.png)
![2-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-4-chloro-1,3-benzothiazole](/img/structure/B3010416.png)
![4-[2-(2,6-Dichlorophenoxy)ethoxy]-3-methoxybenzaldehyde](/img/structure/B3010417.png)


![5-Bromotricyclo[8.2.1.0,3,8]trideca-3,5,7-trien-13-one](/img/structure/B3010422.png)
![tert-butyl (1-((2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)amino)-1-oxopropan-2-yl)carbamate](/img/structure/B3010423.png)


